Cas no 1803823-02-0 (3-Fluoro-N,4-dimethyl-5-nitroaniline)

3-Fluoro-N,4-dimethyl-5-nitroaniline Chemical and Physical Properties
Names and Identifiers
-
- 3-Fluoro-N,4-dimethyl-5-nitroaniline
-
- Inchi: 1S/C8H9FN2O2/c1-5-7(9)3-6(10-2)4-8(5)11(12)13/h3-4,10H,1-2H3
- InChI Key: ZHSYSHJTLGUCBB-UHFFFAOYSA-N
- SMILES: FC1=CC(=CC(=C1C)[N+](=O)[O-])NC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 195
- Topological Polar Surface Area: 57.8
- XLogP3: 2.2
3-Fluoro-N,4-dimethyl-5-nitroaniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010006983-500mg |
3-Fluoro-N,4-dimethyl-5-nitroaniline |
1803823-02-0 | 97% | 500mg |
815.00 USD | 2021-07-06 | |
Alichem | A010006983-250mg |
3-Fluoro-N,4-dimethyl-5-nitroaniline |
1803823-02-0 | 97% | 250mg |
484.80 USD | 2021-07-06 | |
Alichem | A010006983-1g |
3-Fluoro-N,4-dimethyl-5-nitroaniline |
1803823-02-0 | 97% | 1g |
1,490.00 USD | 2021-07-06 |
3-Fluoro-N,4-dimethyl-5-nitroaniline Related Literature
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
-
Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
Additional information on 3-Fluoro-N,4-dimethyl-5-nitroaniline
Research Brief on 3-Fluoro-N,4-dimethyl-5-nitroaniline (CAS: 1803823-02-0): Recent Advances and Applications in Chemical Biology and Pharmaceutical Research
3-Fluoro-N,4-dimethyl-5-nitroaniline (CAS: 1803823-02-0) is a fluorinated aromatic amine derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its nitro and fluoro substituents, serves as a key intermediate in the synthesis of various bioactive molecules, including potential drug candidates. Recent studies have explored its utility in medicinal chemistry, particularly in the development of novel therapeutic agents targeting infectious diseases and cancer.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of 3-Fluoro-N,4-dimethyl-5-nitroaniline as a precursor in the synthesis of small-molecule inhibitors targeting bacterial efflux pumps. The research demonstrated that derivatives of this compound exhibited potent activity against multidrug-resistant strains of Staphylococcus aureus, with minimal cytotoxicity toward human cells. The study employed a combination of computational docking and in vitro assays to elucidate the structure-activity relationship (SAR) of these derivatives, providing valuable insights for future antibiotic development.
In addition to its antimicrobial potential, 3-Fluoro-N,4-dimethyl-5-nitroaniline has been investigated for its applications in oncology. A recent preprint on bioRxiv described the compound's utility in the design of proteolysis-targeting chimeras (PROTACs), a promising therapeutic modality for targeted protein degradation. The nitro group in the molecule was strategically utilized as a linker to connect the target-binding moiety to an E3 ligase recruiter, enabling selective degradation of oncogenic proteins. Preliminary results showed significant tumor growth inhibition in xenograft models, underscoring the compound's potential in cancer therapy.
The synthetic routes to 3-Fluoro-N,4-dimethyl-5-nitroaniline have also been optimized in recent years. A 2022 publication in Organic Process Research & Development reported a scalable, high-yield synthesis of the compound using continuous flow chemistry, which addressed previous challenges related to safety and reproducibility. This advancement is expected to facilitate larger-scale production for preclinical and clinical studies, accelerating the translation of research findings into practical applications.
Despite these promising developments, challenges remain in the broader utilization of 3-Fluoro-N,4-dimethyl-5-nitroaniline. For instance, its metabolic stability and pharmacokinetic properties require further optimization to enhance its suitability as a drug candidate. Ongoing research is exploring structural modifications to improve these characteristics while retaining the compound's bioactive properties. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive innovation in this area, potentially leading to breakthrough therapies in the coming years.
In conclusion, 3-Fluoro-N,4-dimethyl-5-nitroaniline (CAS: 1803823-02-0) represents a valuable scaffold in modern drug discovery, with demonstrated applications in antimicrobial and anticancer research. Recent studies have expanded our understanding of its chemical and biological properties, paving the way for its continued use in the development of novel therapeutics. Future research should focus on addressing its limitations and exploring new therapeutic avenues to fully realize its potential in the pharmaceutical industry.
1803823-02-0 (3-Fluoro-N,4-dimethyl-5-nitroaniline) Related Products
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)




